molecular formula C19H18ClN3O3 B12162209 3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B12162209
M. Wt: 371.8 g/mol
InChI Key: PNYOASCFIGFYFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes a pyrazole ring substituted with chlorophenyl and dimethoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of 3-chlorobenzoyl chloride with 2,4-dimethoxyaniline to form an intermediate, which is then cyclized with methylhydrazine to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)urea
  • 3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)thiourea
  • 3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)hydrazine

Uniqueness

3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C19H18ClN3O3

Molecular Weight

371.8 g/mol

IUPAC Name

5-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C19H18ClN3O3/c1-23-17(11-16(22-23)12-5-4-6-13(20)9-12)19(24)21-15-8-7-14(25-2)10-18(15)26-3/h4-11H,1-3H3,(H,21,24)

InChI Key

PNYOASCFIGFYFE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)Cl)C(=O)NC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.